3-Bromopyrazine-2-carboxamide
Overview
Description
3-Bromopyrazine-2-carboxamide is an organic compound with the molecular formula C5H4BrN3O It consists of a pyrazine ring substituted with a bromine atom at the 3-position and a carboxamide group at the 2-position
Mechanism of Action
Target of Action
3-Bromopyrazine-2-carboxamide is a derivative of pyrazinamide, an antituberculosis agent . The primary target of pyrazinamide is the Mycobacterium tuberculosis, specifically the enzyme pyrazinamidase, which converts pyrazinamide to its active form, pyrazinoic acid . .
Mode of Action
tuberculosis that express pyrazinamidase enzyme that converts pyrazinamide to the active form pyrazinoic acid . Pyrazinoic acid can leak out under acidic conditions to be converted to the protonated conjugate acid, which is readily diffused back into the bacilli and accumulate intracellularly .
Biochemical Pathways
Pyrazinamide, a related compound, interferes with the synthesis of new fatty acids in the bacilli, which are required for growth and replication . This interference occurs through the action of pyrazinoic acid, the active form of pyrazinamide .
Pharmacokinetics
Drug likeness parameters are important indicators of whether a molecule possesses suitable adme properties
Result of Action
It can be inferred from the effects of pyrazinamide that the compound may have antimycobacterial properties
Action Environment
Factors such as ph can influence the action of related compounds like pyrazinamide, which is active only at a slightly acidic ph
Biochemical Analysis
Biochemical Properties
3-Bromopyrazine-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity. This compound’s ability to interact with multiple biomolecules makes it a valuable tool for studying enzyme functions and metabolic pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis. Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and energy production within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . This binding can result in changes in gene expression, enzyme activity, and cellular signaling pathways. For instance, this compound has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling and regulation.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression. Additionally, the compound’s stability can affect its efficacy and potency over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can have therapeutic effects, while higher doses may lead to toxic or adverse effects . For example, at low doses, this compound may inhibit specific enzymes and modulate metabolic pathways, leading to beneficial outcomes. At high doses, the compound can cause toxicity and adverse effects, such as liver damage and oxidative stress.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of pyrazine derivatives . The compound can affect metabolic flux and alter the levels of metabolites within the cell. For instance, it has been shown to inhibit enzymes involved in the catabolism of pyrazine, leading to the accumulation of pyrazine derivatives and changes in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity and function. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, such as the cytoplasm and nucleus. The distribution of this compound within tissues can also affect its efficacy and potency.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can affect mitochondrial function and energy production. The subcellular localization of the compound can also influence its interactions with biomolecules and its overall efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromopyrazine-2-carboxamide typically involves the bromination of pyrazine-2-carboxamide. One common method is as follows:
Starting Material: Pyrazine-2-carboxamide.
Brominating Agent: Bromine or N-bromosuccinimide (NBS).
Solvent: Acetic acid or a mixture of acetic acid and water.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures.
The general reaction can be represented as:
Pyrazine-2-carboxamide+Br2→this compound
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated flow chemistry systems allows for precise control over reaction conditions, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Bromopyrazine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form pyrazine-2-carboxylic acid derivatives.
Reduction Reactions: The carboxamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
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Substitution Reactions
Reagents: Amines, thiols.
Conditions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
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Oxidation Reactions
Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Conditions: Conducted in aqueous or organic solvents under controlled temperatures.
-
Reduction Reactions
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution Reactions: Formation of substituted pyrazine-2-carboxamides.
Oxidation Reactions: Formation of pyrazine-2-carboxylic acid derivatives.
Reduction Reactions: Formation of pyrazine-2-carboxylamines.
Scientific Research Applications
3-Bromopyrazine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anti-tubercular activity.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a precursor for the synthesis of bioactive molecules that can be used in various biological assays.
Comparison with Similar Compounds
Similar Compounds
Pyrazine-2-carboxamide: Lacks the bromine substitution, making it less reactive in certain chemical reactions.
3-Chloropyrazine-2-carboxamide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
3-Iodopyrazine-2-carboxamide:
Uniqueness
3-Bromopyrazine-2-carboxamide is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions compared to its chloro and iodo counterparts. This makes it a valuable intermediate in the synthesis of more complex molecules.
Properties
IUPAC Name |
3-bromopyrazine-2-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O/c6-4-3(5(7)10)8-1-2-9-4/h1-2H,(H2,7,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDAVYRYSWZHHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C(=O)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601307160 | |
Record name | 3-Bromo-2-pyrazinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601307160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27825-22-5 | |
Record name | 3-Bromo-2-pyrazinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27825-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-pyrazinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601307160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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